An In-depth Technical Guide to 2,6-Dichloro-3-cyano-4-methylpyridine: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2,6-Dichloro-3-cyano-4-methylpyridine: Synthesis, Properties, and Applications
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2,6-dichloro-3-cyano-4-methylpyridine (CAS No. 875-35-4). This highly functionalized pyridine derivative is a key intermediate in the synthesis of pharmaceuticals, most notably the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine, and also finds use in the synthesis of azo dyes.[1][2]
Physicochemical Properties
2,6-Dichloro-3-cyano-4-methylpyridine, also known as 2,6-dichloro-4-methylnicotinonitrile, is a white to light brown crystalline solid at room temperature.[1][3] Its key physicochemical properties are summarized in the table below. The molecule is characterized by a pyridine ring substituted with two electron-withdrawing chlorine atoms, a cyano group, and an electron-donating methyl group. This substitution pattern significantly influences its reactivity. The compound has low solubility in water but is soluble in common organic solvents such as dichloromethane and chloroform.[2]
| Property | Value | Source(s) |
| CAS Number | 875-35-4 | [2] |
| Molecular Formula | C₇H₄Cl₂N₂ | [3] |
| Molecular Weight | 187.02 g/mol | [3] |
| Appearance | White to light yellow to light orange powder/crystal | [3] |
| Melting Point | 109.0 to 113.0 °C | [3] |
| Boiling Point | 118 °C at 5 mmHg | |
| Purity | >98.0% (GC) | [3] |
| Storage | Room temperature, in a cool, dark, and dry place | [3] |
Synthesis of 2,6-Dichloro-3-cyano-4-methylpyridine
A common and efficient method for the synthesis of 2,6-dichloro-3-cyano-4-methylpyridine involves the chlorination of 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile using a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus trichloride.[1]
Caption: Synthesis of 2,6-dichloro-3-cyano-4-methylpyridine.
Detailed Experimental Protocol
The following protocol is based on a general procedure for the synthesis of 2,6-dichloro-3-cyano-4-methylpyridine from 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.[1]
Materials:
-
6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
-
Phosphorus trichloride (or phosphorus oxychloride)
-
Crushed ice
-
Pressure tube
-
Distillation apparatus
-
Filtration apparatus
Procedure:
-
In a pressure tube, dissolve 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (e.g., 28.0 g, 195.2 mmol) in phosphorus trichloride (e.g., 60.0 mL).[1]
-
Seal the pressure tube and heat the reaction mixture to 180 °C for 6 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature.[1]
-
Remove the excess phosphorus trichloride by distillation under reduced pressure.[1]
-
Slowly add crushed ice to the residue, which will cause a solid to precipitate.[1]
-
Collect the solid product by filtration and dry it under a vacuum.[1]
This procedure typically affords the target product in high yield (around 92%) without the need for further purification.[1]
Spectroscopic Analysis (Predicted)
-
¹H NMR: A single peak is expected in the aromatic region corresponding to the proton at the 5-position of the pyridine ring. A second singlet will be present for the methyl protons.
-
¹³C NMR: Seven distinct carbon signals are expected, corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing and electron-donating groups.
-
IR Spectroscopy: Characteristic peaks would include a strong absorption around 2230 cm⁻¹ for the C≡N stretch of the cyano group, and various peaks in the 1600-1400 cm⁻¹ region for the pyridine ring C=C and C=N stretching vibrations. C-Cl stretching bands would appear in the fingerprint region.
-
Mass Spectrometry: The molecular ion peak would be expected at m/z = 186, with a characteristic isotopic pattern due to the presence of two chlorine atoms.
Reactivity and Reaction Mechanisms
The reactivity of 2,6-dichloro-3-cyano-4-methylpyridine is dominated by the electron-deficient nature of the pyridine ring, which is further enhanced by the two chlorine atoms and the cyano group. This makes the ring susceptible to nucleophilic aromatic substitution (SₙAr).
Caption: Nucleophilic aromatic substitution on 2,6-dichloro-3-cyano-4-methylpyridine.
The chlorine atoms at positions 2 and 6 are good leaving groups. Nucleophilic attack can occur at either of these positions. The regioselectivity of the substitution will depend on the nature of the nucleophile and the reaction conditions. The electron-withdrawing cyano group at the 3-position and the electron-donating methyl group at the 4-position will influence the electron density of the ring and thus the sites of nucleophilic attack. Generally, positions ortho and para to the nitrogen atom are activated towards nucleophilic attack.
Applications in Organic Synthesis: The Synthesis of Nevirapine
The most significant application of 2,6-dichloro-3-cyano-4-methylpyridine is as a key intermediate in the synthesis of Nevirapine, an anti-HIV drug.[1] The synthesis involves a series of nucleophilic substitution and cyclization reactions.
Caption: A synthetic route to Nevirapine.
Detailed Experimental Protocol for Nevirapine Synthesis
The following is a representative protocol for the synthesis of Nevirapine from 2-chloro-N-(2-chloro-4-methyl-3-pyridyl)-3-pyridine carboxamide, which is derived from 2,6-dichloro-3-cyano-4-methylpyridine.
Materials:
-
2-chloro-N-(2-chloro-4-methyl-3-pyridyl)-3-pyridine carboxamide
-
Cyclopropylamine
-
Potassium carbonate
-
o-Xylene
-
Autoclave
-
Filtration and distillation apparatus
Procedure:
-
In a 1L autoclave vessel, charge o-xylene (600 ml), 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridine carboxamide (100 g), potassium carbonate (73.5 g), and cyclopropylamine (60.7 g) at 25-35 °C.
-
Heat the reaction mixture to 135-145 °C and maintain this temperature for 16 hours.
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture to 90-95 °C and filter to remove the salts.
-
The resulting intermediate, N-(2-chloro-4-methyl-3-pyridyl)-2-(cyclopropylamino)-3-pyridine carboxamide, can be cyclized directly or after isolation.
-
For cyclization, a strong base such as sodium hydride is typically used in a suitable solvent like diglyme, with heating to 130-140 °C.
Safety and Handling
2,6-Dichloro-3-cyano-4-methylpyridine is a hazardous substance and should be handled with appropriate safety precautions.
-
Toxicity: It is toxic if swallowed and harmful in contact with skin or if inhaled.[4]
-
Irritation: It causes skin irritation and serious eye damage.[4]
-
Handling: Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[4]
-
Storage: Store in a cool, dark, and dry place in a tightly sealed container.[3]
Always consult the Safety Data Sheet (SDS) before handling this chemical.
Conclusion
2,6-Dichloro-3-cyano-4-methylpyridine is a valuable and versatile intermediate in organic synthesis, particularly in the pharmaceutical and dye industries. Its highly functionalized structure allows for a range of chemical transformations, with nucleophilic aromatic substitution being the most prominent. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for its effective and safe utilization in research and development.
References
- Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone. (1994). Journal of the Serbian Chemical Society. [URL not available]
-
2-cyano-6-methylpyridine - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
2,6-Dichloro-4-methylnicotinonitrile | CAS#:875-35-4. Chemsrc. [Link]
-
2,6-Dichloro-3-Cyano-4-Methyl.pyridine. Pipzine Chemicals. [Link]
-
3-Cyano-2,6-Dichloro-4-Methylpyridine. Shubham Specialty Products. [Link]
-
(L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. (2020). YouTube. [Link]
- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
Sources
- 1. 2,6-Dichloro-4-methylnicotinonitrile | 875-35-4 [chemicalbook.com]
- 2. 2,6-Dichloro-3-Cyano-4-Methylpyridine Manufacturer & Supplier China | High Purity | CAS 86381-96-0 | Specifications, Applications, Safety Data [pipzine-chem.com]
- 3. 2,6-Dichloro-3-cyano-4-methylpyridine | 875-35-4 | TCI AMERICA [tcichemicals.com]
- 4. tcichemicals.com [tcichemicals.com]
